molecular formula C10H9IN2O B1412003 1-(4-Iodo-benzyl)-1H-pyrazol-4-ol CAS No. 1594819-28-9

1-(4-Iodo-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1412003
CAS No.: 1594819-28-9
M. Wt: 300.1 g/mol
InChI Key: HPOOCKQKEVGGKT-UHFFFAOYSA-N
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Description

1-(4-Iodo-benzyl)-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with a 4-iodobenzyl group

Preparation Methods

The synthesis of 1-(4-Iodo-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 4-iodobenzyl bromide with pyrazole under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for scaling up the process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, can enhance yield and purity.

Chemical Reactions Analysis

1-(4-Iodo-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-benzyl)-1H-pyrazol-4-ol is not fully understood. it is known to interact with specific molecular targets, such as enzymes or receptors, through its iodine and pyrazole moieties . These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

1-(4-Iodo-benzyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the 4-iodobenzyl group with the pyrazole ring, providing a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

1-[(4-iodophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOOCKQKEVGGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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